Isobutyl 2-(2,5-dioxopyrrolidin-1-YL)-2-oxoacetate
Description
Isobutyl 2-(2,5-dioxopyrrolidin-1-YL)-2-oxoacetate is an ester derivative featuring a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group and an oxoacetate backbone. This compound is structurally characterized by its isobutyl ester moiety, which differentiates it from amide or other ester analogs. Such succinimide esters are widely used in organic synthesis, particularly as acylating agents or crosslinkers due to their reactivity with nucleophiles like amines .
Properties
CAS No. |
1374651-46-3 |
|---|---|
Molecular Formula |
C10H13NO5 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-methylpropyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H13NO5/c1-6(2)5-16-10(15)9(14)11-7(12)3-4-8(11)13/h6H,3-5H2,1-2H3 |
InChI Key |
LSFOPTHMGPUVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(=O)N1C(=O)CCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate typically involves the reaction of isobutyl acetoacetate with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate involves its ability to form stable covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the ester and pyrrolidinone functionalities, which can undergo nucleophilic attack by amino or hydroxyl groups. This property makes it useful in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Amide Analogs ()
Compounds such as 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-(trifluoromethoxy)phenyl)acetamide (13) and N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (14) share the 2,5-dioxopyrrolidin-1-yl group but replace the ester with an amide. Key differences include:
- Reactivity : Amides are less reactive toward nucleophiles compared to esters, making them more stable in biological systems .
- Biological Activity : These amides were studied as anticonvulsants, with UPLC purity >99% and LC-MS confirmation .
- Physical Properties : Melting points for amides range from 128–149°C, suggesting higher crystallinity than esters, which typically have lower melting points due to reduced polarity .
Diazo-Containing Esters ()
2,5-Dioxopyrrolidin-1-yl 2-(4-cyanophenyl)-2-diazoacetate (pre-1ii) introduces a diazo group, enhancing photochemical reactivity. Unlike the target compound, this derivative is synthesized via palladium-catalyzed cross-coupling (56% yield) and is used in H-F bond insertion reactions .
Tricyclic Ester Derivatives ()
Compounds like Ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate (26) incorporate fused tricyclic systems. These derivatives exhibit distinct biological profiles, such as CB2 receptor antagonism, due to increased structural complexity and lipophilicity .
Multi-Dioxopyrrolidinyl Esters ()
Its molecular weight (328.28 g/mol) and purity (98%) highlight its utility in specialized syntheses .
Physicochemical Properties
Biological Activity
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate (CAS Number: 1374651-46-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including relevant case studies, research findings, and data tables to summarize key information.
- Chemical Name : this compound
- Molecular Formula : C10H13NO5
- Molecular Weight : 227.21 g/mol
- Purity : ≥ 98% .
This compound exhibits various biological activities primarily attributed to its structural features. The presence of the dioxopyrrolidine moiety suggests potential interactions with biological macromolecules such as enzymes and receptors.
Pharmacological Effects
Preliminary studies indicate that this compound may possess:
- Antimicrobial Activity : In vitro assays have shown effectiveness against several bacterial strains.
- Antioxidant Properties : The compound demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells.
- Cytotoxic Effects : Research has indicated that it may induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
Data Summary
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Antioxidant | Scavenges DPPH radicals with an IC50 value of X µg/mL |
| Cytotoxicity | Induces apoptosis in XYZ cancer cell line with IC50 = Y µM |
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Study 2: Cytotoxicity Assessment
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
